N-(4-bromophenyl)-1H-benzimidazol-2-amine
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Overview
Description
N-(4-bromophenyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1H-benzimidazol-2-amine typically involves the condensation of 4-bromoaniline with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or sulfuric acid at elevated temperatures. The reaction can be summarized as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions:
Oxidation Reactions:
Reduction Reactions:
Major Products Formed
Substitution Products: N-(4-substituted phenyl)-1H-benzimidazol-2-amines
Oxidation Products: N-oxides of this compound
Reduction Products: Reduced derivatives of this compound
Scientific Research Applications
N-(4-bromophenyl)-1H-benzimidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the structure-activity relationships of benzimidazole derivatives.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately results in cell death. The bromophenyl group enhances the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
N-(4-bromophenyl)-1H-benzimidazol-2-amine can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1H-benzimidazol-2-amine: Similar structure but with a chlorine atom instead of bromine. It has different chemical reactivity and biological activity.
N-(4-fluorophenyl)-1H-benzimidazol-2-amine: Contains a fluorine atom instead of bromine. It exhibits different pharmacokinetic properties and potency.
N-(4-methylphenyl)-1H-benzimidazol-2-amine: Contains a methyl group instead of bromine. It has different lipophilicity and metabolic stability.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-bromophenyl)-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLFUKZUJNSCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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